molecular formula C12H9N3O2 B2776576 N-(1H-indazol-6-yl)furan-2-carboxamide CAS No. 110326-95-9

N-(1H-indazol-6-yl)furan-2-carboxamide

Cat. No. B2776576
CAS RN: 110326-95-9
M. Wt: 227.223
InChI Key: NWIXSSJUFONRDP-UHFFFAOYSA-N
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Description

“N-(1H-indazol-6-yl)furan-2-carboxamide” is an organic compound that belongs to the class of organic compounds known as 2-furanilides . It contains a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Selvan et al. developed N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl . The disc diffusion technique was used for the determination of antimicrobial activity against S. aureus using ciprofloxacin as a positive control .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Several recently marketed drugs contain an indazole structural motif . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

Imidazole, a related compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

While the specific mechanism of action for “N-(1H-indazol-6-yl)furan-2-carboxamide” is not available, it’s worth noting that indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Future Directions

Indazole-containing compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could focus on exploring the potential applications of “N-(1H-indazol-6-yl)furan-2-carboxamide” in these areas.

properties

IUPAC Name

N-(1H-indazol-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-12(11-2-1-5-17-11)14-9-4-3-8-7-13-15-10(8)6-9/h1-7H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIXSSJUFONRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-6-yl)furan-2-carboxamide

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